

5-Iodosalicylic Acid: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-Iodosalicylic acid

Cat. No.: B043159

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodosalicylic acid is a halogenated derivative of salicylic acid that has emerged as a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.^[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. The presence of the iodine atom is particularly significant, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.^{[1][2]} This guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of **5-iodosalicylic acid**, with a focus on its utility in drug discovery and development.

Physicochemical Properties

5-Iodosalicylic acid is a white to off-white crystalline powder with a melting point in the range of 194-204°C. It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and acetone.^[1] Key properties are summarized in the table below.

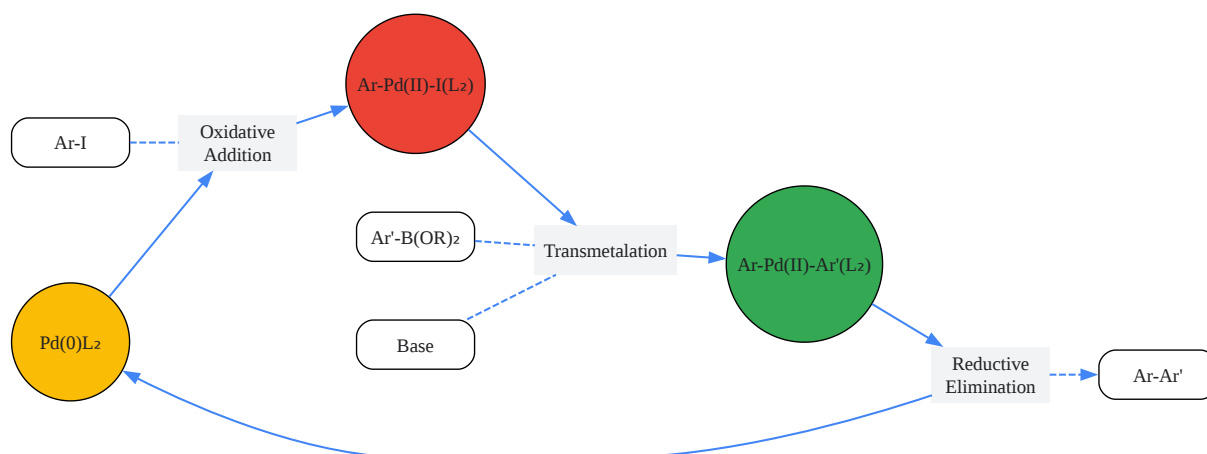
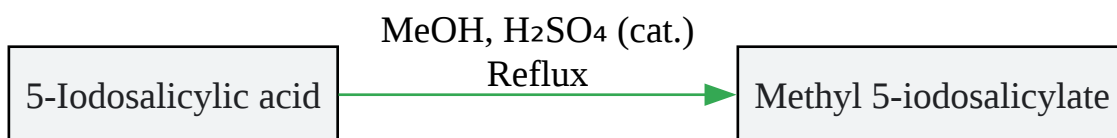
| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C ₇ H ₅ IO ₃ | |
| Molecular Weight | 264.02 g/mol | |
| Melting Point | 194-204 °C | |
| Appearance | White to cream to pale yellow crystals or powder | |
| IUPAC Name | 2-hydroxy-5-iodobenzoic acid | |
| CAS Number | 119-30-2 | |

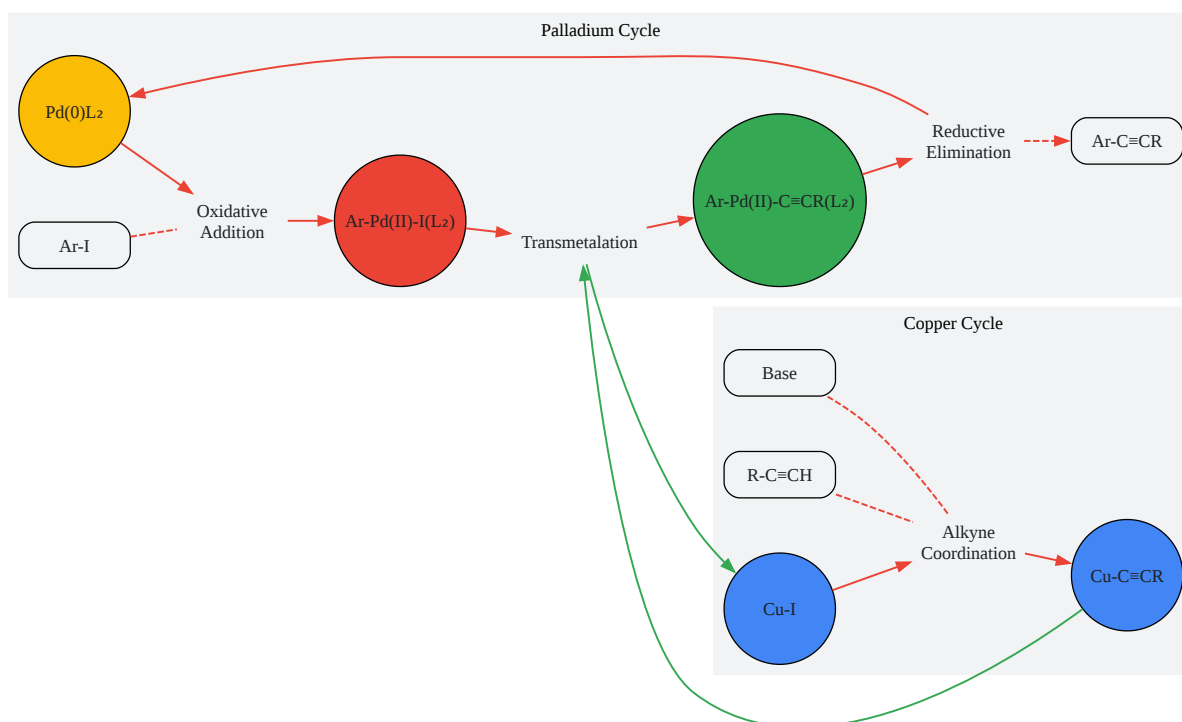
Core Reactivity and Synthetic Applications

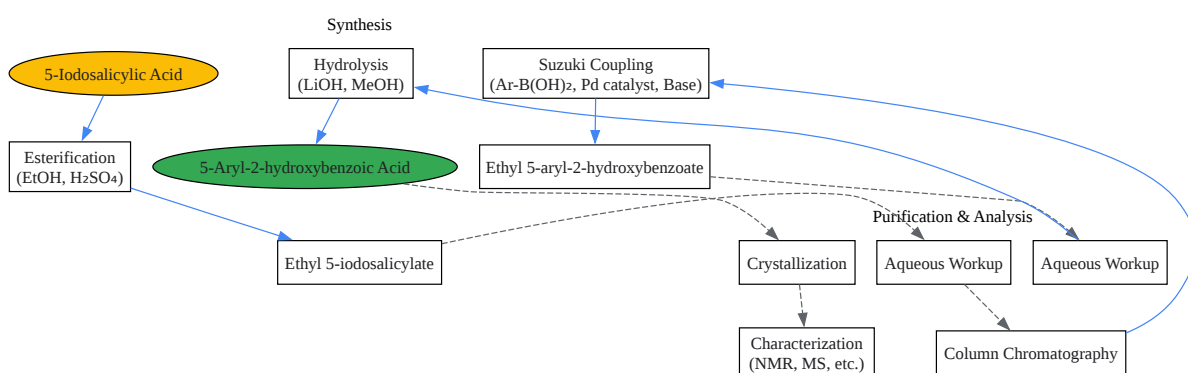
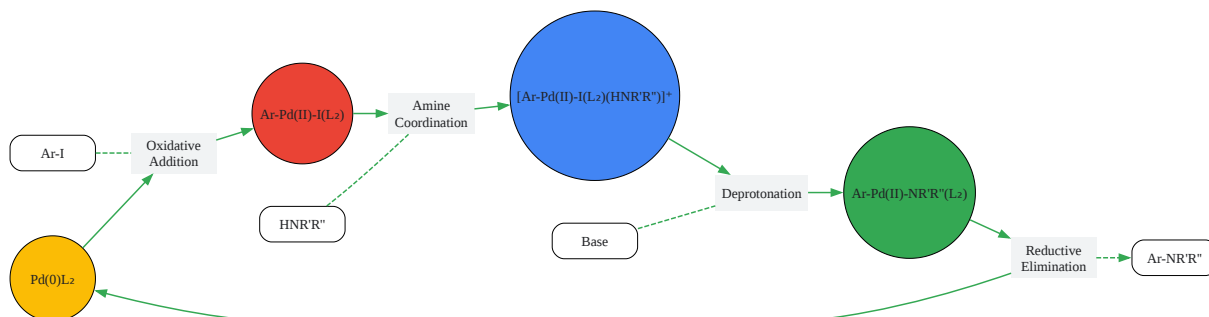
The synthetic utility of **5-iodosalicylic acid** stems from the reactivity of its three functional groups: the carboxylic acid, the hydroxyl group, and the carbon-iodine bond. While the carboxylic acid and hydroxyl groups can undergo traditional reactions such as esterification and etherification, the C-I bond is the primary site for modern cross-coupling chemistry.

Esterification

The carboxylic acid moiety of **5-iodosalicylic acid** can be readily esterified to protect the acid functionality or to modify the compound's properties. This is often a necessary first step before subjecting the molecule to cross-coupling reactions, as the free carboxylic acid can sometimes interfere with the catalytic cycle.







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References

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-Hydroxy-5-(phenylethynyl)benzoic acid | C₁₅H₁₀O₃ | CID 4344716 - PubChem [pubchem.ncbi.nlm.nih.gov]
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